1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE
Overview
Description
1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE is a synthetic organic compound with the molecular formula C22H17F2N3O2 It is characterized by the presence of fluorobenzyl and phenyl groups attached to a triazolidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE typically involves the reaction of 4-fluorobenzyl bromide with phenylhydrazine in the presence of a base, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often include:
Solvent: Methanol or tetrahydrofuran
Temperature: Room temperature to 70°C
Catalysts: Iodine or other suitable catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: Catalyzed by iodine or other oxidants
Reduction: Using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Oxidation: Iodine, oxygen, and solvents like ethyl acetate
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes
Interacting with Receptors: Modulating receptor activity
Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1,2-BIS(4-CHLOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE
- 1,2-BIS(4-METHYLBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE
Uniqueness
1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorobenzyl groups may enhance the compound’s stability and interaction with biological targets compared to its chlorinated or methylated analogs.
Properties
IUPAC Name |
1,2-bis[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2/c23-18-10-6-16(7-11-18)14-25-21(28)27(20-4-2-1-3-5-20)22(29)26(25)15-17-8-12-19(24)13-9-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNWZTAZAROZCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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